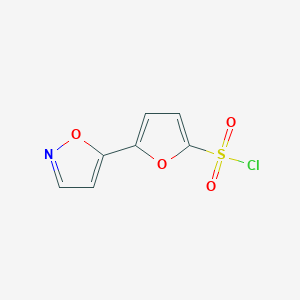![molecular formula C14H7Cl2F3N2 B1272613 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile CAS No. 213993-80-7](/img/structure/B1272613.png)
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile involves various strategies. One approach includes the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine, yielding optically active 4-hydroxyalk-2-enenitriles . Another method involves a multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine to produce pyrido[1,2-a]benzimidazole derivatives . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile intermediate for creating trifluoromethylated N-heterocycles . Novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been synthesized from 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde and various phenyl ethanones .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of novel pyrido[1,2-a]indole fluorophores was elucidated through NMR, MS, IR spectra, and X-ray crystallography . Similarly, the structure of 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid was determined after its hydrolysis and formation of a 1:1 adduct with acetonitrile .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse. Aryne-mediated transformations have been used to design novel 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]indole fluorophores . The Dakin–West reaction catalyzed by trifluoroacetic acid has been employed to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, showcasing a method involving p-nitrophenylacetonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The optically active 4-hydroxyalk-2-enenitriles exhibit good optical and chemical yields, indicating stability and potential for further reactions . The polysubstituted pyrido[1,2-a]benzimidazole derivatives are produced in moderate yields, suggesting a reliable synthetic route . The photophysical properties of the pyrido[1,2-a]indole fluorophores, including their fluorescence in acetonitrile solutions, highlight their potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
One application of compounds related to 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is in catalytic asymmetric synthesis. For instance, (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, a key intermediate in the synthesis of the antiplatelet drug (S)-clopidogrel, has been synthesized via a Strecker reaction using a homochiral covalent framework catalyst. This method highlights the potential of such compounds in the production of chiral drugs and intermediates in a green and efficient manner (Ma, Chen, Huang, & Dong, 2020).
Spectroscopic and Structural Studies
Another research area involves the spectroscopic and structural studies of similar compounds. For instance, the reaction of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals in different solvents has been characterized by various spectroscopic methods. These studies are significant for understanding the chemical properties and potential applications of these compounds (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2/c15-10-3-1-8(2-4-10)11(6-20)13-12(16)5-9(7-21-13)14(17,18)19/h1-5,7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEYHSQJQFNHOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378733 |
Source


|
| Record name | 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213993-80-7 |
Source


|
| Record name | 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)









![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)